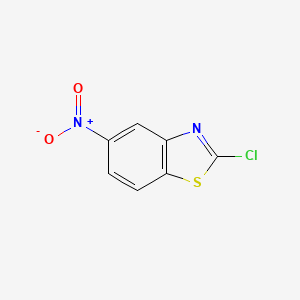

2-Chloro-5-nitrobenzothiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-nitro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O2S/c8-7-9-5-3-4(10(11)12)1-2-6(5)13-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSHJRTMGKFPQGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])N=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50465089 | |

| Record name | 2-Chloro-5-nitrobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3622-38-6 | |

| Record name | 2-Chloro-5-nitrobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-5-nitrobenzothiazole synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-nitrobenzothiazole

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and chemical industries. Its strategic importance lies in its role as a versatile intermediate for the synthesis of a wide array of more complex molecules. The benzothiazole core is a privileged scaffold in medicinal chemistry, appearing in drugs with diverse biological activities, including anticancer, antimicrobial, and neuroprotective agents.[1][2] The presence of a chloro group at the 2-position provides a reactive site for nucleophilic substitution, while the nitro group at the 5-position acts as a powerful electron-withdrawing group, influencing the molecule's reactivity and serving as a precursor for an amino group. This guide, intended for researchers and drug development professionals, offers a detailed exploration of the principal and alternative pathways for the synthesis of this pivotal building block, grounded in mechanistic understanding and practical application.

Chapter 1: Retrosynthetic Analysis

A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. This process involves conceptually breaking down the target molecule into simpler, commercially available, or easily accessible precursors. Three primary disconnection strategies emerge, each leading to a distinct and viable synthetic pathway.

-

C-Cl Bond Disconnection: This is the most direct approach, envisioning the final step as the installation of the chlorine atom. This leads to precursors such as 2-hydroxy-5-nitrobenzothiazole or 2-mercapto-5-nitrobenzothiazole, where the hydroxyl or thiol group is converted to the target chloro group.

-

C-N (Thiazole) Bond Disconnection via Diazonium Salt: This strategy disconnects the C2-substituent from the aromatic amine precursor. It points towards the use of 2-amino-5-nitrobenzothiazole, which can be converted to the target molecule via a Sandmeyer reaction.[3][4]

-

Thiazole Ring Formation: This approach involves constructing the benzothiazole ring system with the required substituents already in place on the aniline precursor. For instance, starting from a 2-halo-5-nitroaniline derivative and a sulfur source.

These strategies form the basis of the detailed synthetic pathways explored in the subsequent chapters.

Caption: Retrosynthetic analysis of this compound.

Chapter 2: Primary Synthesis Pathway via 2-Mercapto-5-nitrobenzothiazole

This pathway is often favored for its efficiency and high yields, leveraging the robust conversion of a 2-mercaptobenzothiazole to a 2-chlorobenzothiazole. The synthesis of the unsubstituted 2-chlorobenzothiazole from 2-mercaptobenzothiazole using sulfuryl chloride (SO₂Cl₂) is reported to produce high yields and a very pure product, a principle that extends effectively to its nitro-substituted analogue.[5]

Mechanism and Rationale

The reaction proceeds in two main stages: the synthesis of the 2-mercapto precursor followed by its chlorination.

-

Formation of 2-Mercapto-5-nitrobenzothiazole: This intermediate is typically formed through the reaction of 4-nitroaniline with carbon disulfide and sulfur. While the overall chemistry appears straightforward, the process involves complex intermediates.[6] An alternative route involves the cyclization of 2-amino-4-nitrothiophenol.

-

Chlorination with Sulfuryl Chloride: Sulfuryl chloride (SO₂Cl₂) is a highly effective reagent for this transformation. The reaction mechanism involves the formation of a sulfenyl chloride intermediate, which is then attacked by a chloride ion to displace the sulfur dioxide and yield the final product. This method is often superior to using thionyl chloride (SOCl₂), which can lead to the formation of dibenzothiazolyl disulfide byproducts.[5]

Experimental Protocol

Part A: Synthesis of 2-Mercapto-5-nitrobenzothiazole

This protocol is adapted from established methods for synthesizing mercaptobenzothiazoles.[6][7]

-

Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, combine 4-chloro-3-nitroaniline (0.1 mol), sodium sulfide nonahydrate (0.12 mol), and sulfur (0.1 mol) in 200 mL of ethylene glycol.

-

Heating: Heat the mixture to 120-130°C with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it into 1 L of ice-cold water.

-

Acidification: Acidify the solution to pH 2-3 with concentrated hydrochloric acid. A yellow precipitate of 2-mercapto-5-nitrobenzothiazole will form.

-

Isolation: Filter the precipitate, wash thoroughly with water until the filtrate is neutral, and dry in a vacuum oven at 60°C.

Part B: Synthesis of this compound

This protocol is adapted from the high-yield synthesis of 2-chlorobenzothiazole.[5]

-

Reaction Setup: In a 250 mL flask protected from moisture, suspend 2-mercapto-5-nitrobenzothiazole (0.05 mol) in 100 mL of anhydrous dichloromethane.

-

Reagent Addition: Cool the suspension in an ice bath to 0-5°C. Slowly add sulfuryl chloride (SO₂Cl₂, 0.06 mol) dropwise over 30 minutes, ensuring the temperature remains below 10°C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. The suspension will gradually dissolve as the reaction proceeds.

-

Quenching: Carefully pour the reaction mixture onto 200 g of crushed ice to decompose the excess sulfuryl chloride.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water (2 x 100 mL), 5% sodium bicarbonate solution (1 x 100 mL), and brine (1 x 100 mL).

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization from ethanol or by column chromatography.

Caption: Workflow for the synthesis via 2-mercaptobenzothiazole.

Chapter 3: Alternative Pathway via the Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a method to convert an aryl amine into a wide variety of functional groups via a diazonium salt intermediate.[3][4] This pathway utilizes 2-amino-5-nitrobenzothiazole as the key precursor.

Mechanism and Rationale

-

Diazotization: The synthesis begins with the diazotization of 2-amino-5-nitrobenzothiazole.[8][9] The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5°C) to form a relatively stable aryl diazonium salt.[9][10] The low temperature is critical to prevent the premature decomposition of the diazonium salt.

-

Copper-Catalyzed Substitution: The diazonium salt is then treated with a copper(I) chloride solution. The reaction is a radical-nucleophilic aromatic substitution (SRNAr).[3][4] A single-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and nitrogen gas.[11] The aryl radical then abstracts a chlorine atom from the now copper(II) chloride species, yielding the final product and regenerating the copper(I) catalyst.[3]

Experimental Protocol

Part A: Synthesis of 2-Amino-5-nitrobenzothiazole

This protocol is adapted from a patented method.[12]

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 2,4-dinitrochlorobenzene (0.05 mol) and thiourea (0.1 mol) in 100 mL of pyridine.

-

Heating: Heat the solution to reflux with stirring for 3 hours.

-

Work-up: After cooling, pour the reaction mixture into 500 mL of water with vigorous stirring.

-

Isolation: Collect the resulting solid by suction filtration, wash thoroughly with water, and dry to yield crude 2-amino-5-nitrobenzothiazole. The product can be purified by recrystallization from ethanol.

Part B: Sandmeyer Reaction

-

Diazotization: Suspend 2-amino-5-nitrobenzothiazole (0.04 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (25 mL) in a 500 mL beaker. Cool the mixture to 0-5°C in an ice-salt bath with constant stirring. Slowly add a solution of sodium nitrite (0.044 mol) in 15 mL of water dropwise, keeping the temperature below 5°C. Stir for an additional 30 minutes after the addition is complete.

-

Copper(I) Chloride Solution: In a separate 1 L flask, dissolve copper(I) chloride (0.05 mol) in 50 mL of concentrated hydrochloric acid.

-

Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will occur.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently on a water bath (50-60°C) for 30 minutes until gas evolution ceases.

-

Isolation: Cool the mixture to room temperature. The solid product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol or toluene provides the purified this compound.

Chapter 4: Comparative Analysis of Synthesis Pathways

The choice of a synthetic pathway depends on several factors, including the desired scale, available starting materials, and safety considerations. The following table provides a comparative overview of the discussed pathways.

| Parameter | Pathway 1 (Mercapto) | Pathway 2 (Sandmeyer) | Pathway 3 (Hydroxy/Chlorination) |

| Typical Yield | High (>85%)[5] | Moderate to Good (50-75%) | Good to High (70-90%) |

| Reagent Cost | Moderate (Sulfuryl chloride) | Low (NaNO₂, CuCl) | Moderate (POCl₃ or SOCl₂) |

| Safety Concerns | Sulfuryl chloride is corrosive and reacts violently with water. | Diazonium salts can be explosive if isolated and dry. Low temperatures are critical. | POCl₃ and SOCl₂ are highly corrosive and toxic. Reactions are often exothermic. |

| Scalability | Good; high yields and relatively simple work-up. | Moderate; temperature control can be challenging on a large scale. | Excellent; widely used in industrial processes.[13] |

| Key Advantage | High purity and yield. | Utilizes a common and well-understood named reaction. | Robust and industrially proven method for similar heterocycles. |

| Key Disadvantage | Handling of sulfuryl chloride. | Potential for diazonium salt instability and side reactions. | Use of highly corrosive and hazardous chlorinating agents. |

Field Insights:

-

For laboratory-scale synthesis where yield and purity are paramount, the Mercapto Pathway is highly recommended. The procedure is straightforward, and the high efficiency often simplifies purification.

-

The Sandmeyer Reaction Pathway is an excellent choice for academic settings and for exploring the synthesis of analogues, as it builds upon the versatile diazonium salt intermediate.

-

For large-scale industrial production, the Chlorination of a Hydroxy Precursor is often the most economically viable and scalable option, despite the need for specialized equipment to handle reagents like phosphorus oxychloride safely.[13]

Conclusion

The synthesis of this compound can be successfully achieved through several strategic pathways. The optimal choice is dictated by the specific requirements of the project, balancing factors of yield, cost, safety, and scale. The chlorination of 2-mercapto-5-nitrobenzothiazole offers a high-yield route suitable for many applications, while the classic Sandmeyer reaction and the chlorination of a 2-hydroxy precursor provide robust and scalable alternatives. A thorough understanding of the mechanisms and practical considerations detailed in this guide will enable researchers and drug development professionals to effectively produce this valuable synthetic intermediate for their discovery and development pipelines.

References

- Moon, N. S. (1949). Preparation of 2-chlorobenzothiazole. U.S. Patent No. 2,469,697. Washington, DC: U.S.

-

Organic Syntheses. (1941). 2-amino-4-nitrophenol. Org. Synth. 1941, 21, 8. [Link]

-

ResearchGate. (n.d.). One- pot Copper-catalyzed Synthesis of 2-Substituted Benzothiazoles from 2-Iodoanilines, Benzyl Chlorides and Elemental Sulfur. Request PDF. [Link]

- Google Patents. (n.d.).

-

Wikipedia. (2023). Sandmeyer reaction. [Link]

-

Kamila, S., Zhang, H., & Biehl, E. R. (2005). ONE-POT SYNTHESIS OF 2-ARYL- AND 2-ALKYLBENZOTHIAZOLES UNDER MICROWAVE IRRADIATION. HETEROCYCLES, 65(9), 2119. [Link]

-

Malankar, U. V., & Desai, K. R. (1994). Synthesis of Disperse azo Dyes from 2-Amino-5-Nitro Benzothiazole and their Application on Polyester Fibre. Oriental Journal of Chemistry, 10(3). [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-amino-4-(3-thienylthio)-1-nitrobenzene. [Link]

- Google Patents. (n.d.).

-

Mamedov, V. A., Kalmas, E. V., Gubaidullin, A. T., & Lodochnikova, O. A. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(15), 4987. [Link]

-

Indian Journal of Pharmaceutical Sciences. (1998). Studies on the Synthesis of 2-Aminothiophenol. [Link]

- Google Patents. (n.d.).

-

L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]

-

A one-pot strategy for the synthesis of 2-aminobenzothiazole in water by copper catalysis. (2016). RSC Advances, 6(59), 54344-54349. [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

Organic Chemistry. (2020). Sandmeyer Reaction. YouTube. [Link]

-

Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site. (2018). RSC Advances, 8(3), 1345-1358. [Link]

- Google Patents. (n.d.). US2659719A - 2-amino-5-nitrothiazole azo dye compounds.

-

ResearchGate. (n.d.). SYNTHESIS OF SOME DERIVATIVES OF 2-MERCAPTOBENZOTHIAZOLE AND THEIR EVALUATION AS ANTI-INFLAMMATORY AGENTS. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Hydroxy-5-nitrobenzoic Acid: Comprehensive Overview and Applications. [Link]

-

Gkika, E., Nannou, C., Lambropoulou, D., & Thomaidis, N. (2017). Chlorination of benzothiazoles and benzotriazoles and transformation products identification by LC-HR-MS/MS. Journal of Hazardous Materials, 323(Pt A), 400-413. [Link]

- Google Patents. (n.d.). WO2001062748A1 - Method for the production of 2-mercaptobenzothiazole.

-

Ahmed, A. A., & Ahmed, D. S. (2014). Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. Iraqi Journal of Science, 55(2A), 319-333. [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). ISSN: 0975-8585. [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

-

Zhang, Y., & Xu, Y. (2015). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 20(7), 11848-11857. [Link]

-

Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. [Link]

-

PrepChem.com. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2023). 2-Chloro-5-Nitrobenzoic Acid: Properties, Uses, and Production. [Link]

-

SciSpace. (n.d.). Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride. [Link]

- Google Patents. (n.d.).

-

Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & Al-Majid, A. M. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry, 14(10), 1839-1870. [Link]

-

Semantic Scholar. (2012). Production of Chloro-5-hydroxy-2-nitrobenzoic Acid through Chlorination of 3-Methyl-4-nitrophenol, a Typical Hydrolysate of. [Link]

-

Daina, A., & Zoete, V. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 29(1), 226. [Link]

Sources

- 1. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]

- 6. WO2001062748A1 - Method for the production of 2-mercaptobenzothiazole - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Disperse azo Dyes from 2-Amino-5-Nitro Benzothiazole and their Application on Polyester Fibre – Oriental Journal of Chemistry [orientjchem.org]

- 9. Diazotisation [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. US4808723A - Process for the preparation of benzothiazoles - Google Patents [patents.google.com]

- 13. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 2-Chloro-5-nitrobenzothiazole

An In-Depth Technical Guide to 2-Chloro-5-nitrobenzothiazole: Properties, Reactivity, and Applications

Abstract

This technical guide offers a comprehensive overview of this compound (CAS No: 3622-38-6), a pivotal heterocyclic building block in modern organic synthesis. We delve into its core physicochemical properties, spectroscopic characteristics, and distinct reactivity profile, which is dominated by the interplay between the electrophilic C2 carbon and the electron-withdrawing nitro group. This document is structured to provide researchers, scientists, and drug development professionals with actionable insights, including detailed experimental protocols for its key chemical transformations and a discussion of its application in the synthesis of pharmacologically active agents. The content is grounded in authoritative references to ensure scientific accuracy and trustworthiness.

Core Molecular Profile

This compound is an organic compound featuring a fused benzene and thiazole ring system.[1] Its utility in synthetic chemistry is largely dictated by two key features: a reactive chlorine atom at the 2-position and a nitro group at the 5-position, which significantly influences the molecule's electronic properties and reactivity.[1]

Chemical Structure and Identifiers

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 3622-38-6 | [1][2] |

| Molecular Formula | C₇H₃ClN₂O₂S | [1][2][3] |

| Molecular Weight | 214.63 g/mol | [1][2][3] |

| Synonyms | 2-Chloro-5-nitro-1,3-benzothiazole, 2-chloro-5-nitrobenzo[d]thiazole | [1] |

| Appearance | Yellow to brown solid | [1] |

| Density | 1.6 ± 0.1 g/cm³ | [2] |

| Boiling Point | 348.1 ± 15.0 °C at 760 mmHg | [2] |

| Flash Point | 164.3 ± 20.4 °C | [2] |

| LogP | 3.14 | [2] |

| Solubility | Moderately soluble in organic solvents | [1] |

Spectroscopic and Analytical Characterization

While comprehensive spectral data should be obtained for each batch, the structural features of this compound allow for the prediction of its key spectroscopic signatures. Commercial suppliers may provide compound-specific analytical data, including NMR and LC-MS.[4]

Predicted Spectroscopic Features

-

¹H NMR: The aromatic region is expected to show three distinct protons. The proton at C4 (adjacent to the sulfur and nitro-bearing C5) would likely appear as a doublet. The proton at C6 would be a doublet of doublets, and the C7 proton would be a doublet. The strong electron-withdrawing effect of the nitro group will cause a significant downfield shift for these protons.

-

¹³C NMR: The spectrum should display seven distinct carbon signals. The carbon at C2, bonded to both nitrogen and chlorine, will be significantly deshielded. The carbons in the benzene ring will show splitting patterns consistent with the substitution, with C5 (bonded to the nitro group) and C3a/C7a (bridgehead carbons) having characteristic chemical shifts.

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for:

-

Aromatic C-H stretching (~3100-3000 cm⁻¹)

-

C=N stretching of the thiazole ring (~1600 cm⁻¹)

-

Asymmetric and symmetric NO₂ stretching, which are very strong and characteristic bands (~1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively)

-

C-Cl stretching (~800-600 cm⁻¹)

-

Chromatographic Analysis

Purity assessment is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector, as the aromatic system and nitro group provide strong chromophores. For identity confirmation and mass determination, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from its pre-activated state for two fundamental transformations: nucleophilic substitution at the C2 position and reduction of the C5 nitro group.

Caption: Key reactivity pathways of this compound.

Key Transformation: Nucleophilic Aromatic Substitution at C2

The chlorine atom at the C2 position is highly susceptible to displacement by nucleophiles. This reactivity is enhanced by the electron-withdrawing nature of the thiazole ring nitrogen. This reaction is a cornerstone for introducing diverse functionalities to the benzothiazole scaffold.

Authoritative Insight: This transformation is frequently exploited in medicinal chemistry. For instance, the reaction with various thiols is a key step in synthesizing novel c-Jun N-terminal kinase (JNK) inhibitors, where the benzothiazole acts as a crucial scaffold.[5][6]

Experimental Protocol: Synthesis of a 2-(Alkylthio)-5-nitrobenzothiazole Derivative

-

Reagents & Setup: Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as methanol or DMF in a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.

-

Nucleophile Addition: Add the desired thiol (e.g., thiophenol, 1.1 eq) to the solution.

-

Base Addition: Add a non-nucleophilic base, such as sodium methoxide (NaOMe) or triethylamine (TEA) (1.2 eq), to the mixture at room temperature. The base deprotonates the thiol, generating the active nucleophile.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Once complete, pour the reaction mixture into ice-cold water. The product will often precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) or purify by column chromatography to yield the final product.

Key Transformation: Reduction of the Nitro Group

The nitro group can be readily reduced to a primary amine, yielding 5-Amino-2-chlorobenzothiazole. This amine serves as a versatile synthetic handle for further derivatization through acylation, alkylation, or diazotization reactions, opening pathways to a vast library of compounds.[7]

Authoritative Insight: The conversion of a nitro group to an amine is a fundamental step in building complex molecules. This transformation allows for the introduction of new pharmacophores or linking moieties essential for structure-activity relationship (SAR) studies in drug discovery.

Experimental Protocol: Synthesis of 5-Amino-2-chlorobenzothiazole

-

Reagents & Setup: Suspend this compound (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (HCl) in a round-bottom flask.

-

Reductant Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 eq) portion-wise to the suspension. The reaction is exothermic and may require cooling in an ice bath to maintain control.

-

Reaction Conditions: After the addition is complete, heat the mixture to reflux and stir for several hours. Monitor the reaction progress by TLC.

-

Workup: Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is basic (~8-9).

-

Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Applications in Research and Development

This compound is not just a laboratory curiosity; it is a key intermediate with demonstrated applications in several areas of chemical science.

-

Pharmaceuticals: It is a foundational scaffold for drugs targeting a range of diseases. Its derivatives have been investigated for their roles as JNK inhibitors (for diabetes, inflammation, and cancer), antimicrobial agents, and anticonvulsants.[1][5][7][8] The benzothiazole core is a recognized privileged structure in medicinal chemistry.[8]

-

Agrochemicals: The inherent biological activity of the benzothiazole nucleus makes its derivatives candidates for new pesticides and herbicides.[1]

-

Dyes and Materials: The conjugated aromatic system makes it a precursor for synthesizing organic dyes and functional materials.[1]

Safety, Handling, and Storage

Due to its chemical nature as a chlorinated nitroaromatic compound, this compound must be handled with appropriate care.

-

General Precautions: Handle in a well-ventilated area or fume hood. Avoid breathing dust, fumes, or vapors.[9][10] Avoid contact with skin and eyes.[11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[9][11]

-

Hazards: May cause skin irritation, serious eye irritation, and may cause an allergic skin reaction.[9][12] It is considered potentially toxic and hazardous to the environment.[1]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10][11][13]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations at an approved waste disposal plant.[9][13]

Conclusion

This compound is a highly versatile and valuable reagent for the scientific community. Its well-defined reactivity at two distinct positions provides a robust platform for the synthesis of diverse and complex molecular architectures. A thorough understanding of its properties, handling requirements, and reaction protocols, as detailed in this guide, empowers researchers to effectively leverage this compound in their synthetic endeavors, particularly in the fields of drug discovery and materials science.

References

-

2-Chloro-5-nitrobenzo[d]thiazole | CAS#:3622-38-6 | Chemsrc. (n.d.). Chemsrc. Retrieved January 6, 2026, from [Link]

-

De, S. K., et al. (2009). Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry, 17(7), 2712-2717. Retrieved January 6, 2026, from [Link]

- Process for the preparation of benzothiazoles. (1989). Google Patents.

-

Tripathi, R. K. P., et al. (2021). Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1386-1403. Retrieved January 6, 2026, from [Link]

-

2-Chloro-5-nitrobenzamide. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

De, S. K., et al. (2009). Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. PubMed. Retrieved January 6, 2026, from [Link]

-

Gaponova, I., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(16), 4939. Retrieved January 6, 2026, from [Link]

-

Preparation of 2-chloro-5-nitrobenzoic acid. (n.d.). PrepChem.com. Retrieved January 6, 2026, from [Link]

-

Supporting Information: Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins. (n.d.). The Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]

-

2-Chloro-5-nitrobenzoic acid. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. (2023, August 20). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Abdel-Gawad, H., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. Retrieved January 6, 2026, from [Link]

Sources

- 1. CAS 3622-38-6: Benzothiazole, 2-chloro-5-nitro- [cymitquimica.com]

- 2. 2-Chloro-5-nitrobenzo[d]thiazole | CAS#:3622-38-6 | Chemsrc [chemsrc.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 3622-38-6|2-Chloro-5-nitrobenzo[d]thiazole|BLD Pharm [bldpharm.com]

- 5. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Chloro-5-nitrobenzothiazole: Molecular Structure, Properties, and Synthetic Utility

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

2-Chloro-5-nitrobenzothiazole is a heterocyclic compound of significant interest in synthetic organic chemistry and drug discovery. Its unique molecular architecture, featuring a fused benzothiazole ring system substituted with both an electron-withdrawing nitro group and a reactive chloro group, renders it a versatile building block for the synthesis of a diverse array of more complex molecules. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, reactivity, and synthetic applications of this compound, with a particular focus on its role as a key intermediate in the development of pharmacologically active agents. The information presented herein is intended to equip researchers with the foundational knowledge required to effectively utilize this compound in their research endeavors.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below, providing a cornerstone for understanding its chemical behavior.

Key Identifiers and Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃ClN₂O₂S | [1] |

| Molecular Weight | 214.63 g/mol | [1] |

| CAS Number | 3622-38-6 | [1] |

| Appearance | Yellow to brown solid | [2] |

| Solubility | Moderately soluble in organic solvents | [2] |

Structural Elucidation

The molecular structure of this compound is defined by a benzene ring fused to a thiazole ring, forming the benzothiazole core. A chlorine atom is attached at the 2-position of the thiazole ring, and a nitro group is substituted at the 5-position of the benzene ring.

Caption: 2D Molecular Structure of this compound.

The presence of the electronegative chlorine atom at the 2-position makes this site highly susceptible to nucleophilic attack. Furthermore, the strong electron-withdrawing nature of the nitro group at the 5-position deactivates the benzene ring towards electrophilic substitution but further activates the 2-position for nucleophilic substitution by resonance and inductive effects.

Synthesis and Reactivity

Synthesis

Reactivity Profile

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SₙAr) at the 2-position. The chlorine atom serves as a good leaving group, and its departure is facilitated by the stabilization of the intermediate Meisenheimer complex by the electron-withdrawing nitro group and the nitrogen atom of the thiazole ring.

This reactivity makes this compound an excellent precursor for introducing a variety of functional groups at the 2-position by reacting it with different nucleophiles such as amines, alcohols, and thiols.

Caption: Generalized reaction workflow for this compound.

Applications in Drug Discovery and Development

The benzothiazole scaffold is a well-established pharmacophore found in a wide range of biologically active compounds. Derivatives of benzothiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound serves as a critical starting material for the synthesis of various bioactive benzothiazole derivatives.

A notable application of benzothiazole derivatives is in the development of kinase inhibitors, which are a major class of targeted cancer therapeutics. The 2-aminobenzothiazole core, readily accessible from 2-chlorobenzothiazoles, is a key structural motif in many kinase inhibitors. For example, the synthesis of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase highlights the utility of the 2-amino-5-nitro heterocyclic scaffold in medicinal chemistry.[4] Although this example uses a thiazole rather than a benzothiazole, the synthetic principles and the importance of the 2-amino-5-nitro substitution pattern are analogous and highly relevant.

Caption: Synthetic pathway to bioactive benzothiazoles.

Spectroscopic Characterization

Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons would appear as multiplets in the downfield region (δ 7.5-9.0 ppm). The exact chemical shifts and coupling patterns would depend on the substitution pattern of the benzene ring. |

| ¹³C NMR | Aromatic carbons would resonate in the range of δ 120-150 ppm. The carbon bearing the chloro group (C2) would likely be shifted downfield. |

| IR (cm⁻¹) | - Strong asymmetric and symmetric N-O stretching bands for the nitro group around 1530 and 1350 cm⁻¹.- C=N stretching of the thiazole ring around 1600 cm⁻¹.- C-Cl stretching vibration in the fingerprint region. |

| Mass Spec (m/z) | A molecular ion peak at approximately m/z 214 and 216 in a roughly 3:1 ratio, characteristic of a compound containing one chlorine atom. |

Experimental Protocols

The following is a representative protocol for a nucleophilic substitution reaction using this compound, based on general procedures for similar reactions.

Synthesis of 2-Anilino-5-nitrobenzothiazole

Materials:

-

This compound (1.0 eq)

-

Aniline (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

Procedure:

-

To a stirred solution of this compound in anhydrous DMF, add aniline and potassium carbonate.

-

Heat the reaction mixture at 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The precipitated solid is collected by filtration, washed with water, and dried under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-anilino-5-nitrobenzothiazole.

Self-Validation: The success of the reaction can be confirmed by spectroscopic analysis (NMR, IR, MS) of the product, which should be consistent with the structure of 2-anilino-5-nitrobenzothiazole. The disappearance of the starting material can be monitored by TLC.

Conclusion

This compound is a valuable and versatile synthetic intermediate. Its distinct reactivity, governed by the chloro and nitro substituents on the benzothiazole core, allows for the straightforward introduction of a wide range of functional groups. This has positioned it as a key building block in the synthesis of diverse molecular targets, particularly in the realm of medicinal chemistry for the development of novel therapeutic agents. A thorough understanding of its molecular structure, properties, and reactivity is paramount for its effective application in research and development.

References

-

PubChem. 2-Chloro-5-nitrobenzoic acid. [Link]

- Google Patents.

Sources

- 1. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 17287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US4269985A - Process for the preparation of 2-amino-5-nitrothiazole - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-Chloro-5-nitrobenzothiazole (CAS 3622-38-6)

A Core Intermediate for Advanced Pharmaceutical Synthesis

Authored by: Senior Application Scientist

Introduction

2-Chloro-5-nitrobenzothiazole, identified by CAS number 3622-38-6, is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug development. Its unique structural architecture, featuring a reactive 2-chloro substituent and an electron-withdrawing 5-nitro group on the benzothiazole scaffold, renders it a versatile precursor for the synthesis of a diverse array of biologically active molecules. This guide provides an in-depth exploration of the synthesis, characterization, reactivity, and applications of this compound, with a particular focus on its role in the development of novel therapeutics, including kinase inhibitors and anticancer agents.

Core Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective utilization in synthesis and process development. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 3622-38-6 | Multiple Sources |

| Molecular Formula | C₇H₃ClN₂O₂S | Multiple Sources |

| Molecular Weight | 214.63 g/mol | Multiple Sources |

| Appearance | Yellow to brown solid | [1] |

| Solubility | Moderately soluble in organic solvents | [1] |

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound can be approached through a multi-step process that leverages established heterocyclic chemistry principles. A plausible and efficient synthetic route involves the initial formation of a 5-nitro-2-mercaptobenzothiazole intermediate, followed by chlorination.

Step 1: Synthesis of 5-Nitro-2-mercaptobenzothiazole

This initial step involves the reaction of an appropriately substituted aniline with a source of thiocarbonyl functionality.

Experimental Protocol:

-

In a reaction vessel, dissolve 2-amino-4-nitrothiophenol in a suitable solvent such as ethanol.

-

Add a stoichiometric equivalent of carbon disulfide (CS₂) to the solution.

-

Slowly add a solution of a base, such as sodium hydroxide, while maintaining the temperature. This facilitates the formation of a dithiocarbamate salt intermediate.

-

Heat the reaction mixture to induce intramolecular cyclization, leading to the formation of 5-Nitro-2-mercaptobenzothiazole.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and acidify to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry.

Step 2: Chlorination to this compound

The conversion of the 2-mercapto group to a 2-chloro group is a critical transformation. This is typically achieved using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂).[1][2]

Experimental Protocol:

-

Suspend 5-Nitro-2-mercaptobenzothiazole in an inert solvent like dichloromethane (CH₂Cl₂).

-

Cool the suspension in an ice bath.

-

Slowly add a chlorinating agent, such as sulfuryl chloride, dropwise to the suspension. The choice of chlorinating agent is crucial; sulfuryl chloride is often preferred for its high yield and purity of the resulting product.[2]

-

Allow the reaction to stir at a low temperature and then gradually warm to room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by carefully adding water or a basic solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

An alternative approach for the introduction of the chloro group is the Sandmeyer reaction, starting from 2-amino-5-nitrobenzothiazole.[2][3][4][5][6] This method involves the diazotization of the amino group followed by treatment with a copper(I) chloride catalyst.

Structural Characterization: A Spectroscopic Profile

The structural elucidation of this compound relies on a combination of modern spectroscopic techniques. While a complete, publicly available dataset is not readily found, the expected spectral characteristics can be reliably predicted based on the analysis of structurally similar compounds.[7][8][9][10][11][12]

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro group and the benzothiazole core.

-

¹³C NMR: The carbon NMR spectrum will display seven signals corresponding to the seven carbon atoms in the molecule. The carbon atom at the 2-position, bonded to both chlorine and nitrogen, is expected to have a characteristic downfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the key functional groups:

-

Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

Aromatic C=C: Stretching vibrations within the 1600-1475 cm⁻¹ range.

-

C-Cl Bond: A stretching vibration typically observed in the lower wavenumber region.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak: A prominent molecular ion peak [M]⁺ is expected at an m/z corresponding to the molecular weight of 214.63 g/mol .

-

Isotopic Pattern: The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, confirming the presence of a single chlorine atom.

-

Fragmentation: Common fragmentation pathways may involve the loss of the nitro group (NO₂) or the chlorine atom (Cl).

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is primarily dictated by the electrophilic nature of the C2 carbon and the influence of the electron-withdrawing nitro group.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position of the benzothiazole ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the fused thiazole ring and the 5-nitro group, which stabilize the negatively charged Meisenheimer intermediate formed during the reaction.

This facile substitution allows for the introduction of a wide range of functional groups at the 2-position by reacting with various nucleophiles such as amines, thiols, and alkoxides. This versatility is a cornerstone of its utility in combinatorial chemistry and the synthesis of compound libraries for drug discovery.

Applications in Drug Discovery and Development

The this compound scaffold is a valuable starting material for the synthesis of compounds with diverse pharmacological activities, particularly in the realm of oncology.[13][14][15][16][17][18]

Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site of the enzyme. The 2-substituted-5-nitrobenzothiazole framework can be elaborated to generate potent inhibitors of various kinases implicated in cancer progression.[19][20][21][22] The ability to readily introduce diverse substituents at the 2-position via SNAr reactions allows for the fine-tuning of inhibitor potency and selectivity.

Anticancer Agents

Derivatives of this compound have been investigated for their potential as anticancer agents.[13][14][15][16] The benzothiazole nucleus itself is a known pharmacophore in several anticancer drugs, and the introduction of the nitro group can further enhance biological activity. These compounds can exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[23][24][25][26][27]

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[23][24][25]

-

Handling: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[23][24][25]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[23][24][25]

Conclusion

This compound (CAS 3622-38-6) stands as a testament to the power of heterocyclic chemistry in driving innovation in drug discovery. Its well-defined reactivity, particularly the susceptibility of the 2-chloro group to nucleophilic substitution, provides a versatile platform for the synthesis of complex and biologically active molecules. For researchers and scientists in the pharmaceutical industry, a comprehensive understanding of the synthesis, characterization, and reactivity of this key intermediate is paramount for the successful development of the next generation of therapeutics.

References

- Capot Chemical. (2013, October 14). Material Safety Data Sheet - this compound.

- ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 2-CHLORO-5-NITROANISOLE.

- Moon, N. S. (1949). Preparation of 2-chlorobenzothiazole. U.S.

- Sigma-Aldrich. (2025, April 30). SAFETY DATA SHEET - 2-Chloro-5-nitrobenzoic acid.

- CymitQuimica. (n.d.). CAS 3622-38-6: Benzothiazole, 2-chloro-5-nitro-.

- Wikipedia. (n.d.). Sandmeyer reaction.

- Fisher Scientific. (2021, December 24). SAFETY DATA SHEET - 2-Chloro-5-nitrobenzoic acid.

- Bioorganic & Medicinal Chemistry. (2009). Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors.

- PubChem. (n.d.). 2-Chloro-5-nitrobenzoic acid.

- Benchchem. (n.d.). Spectroscopic and Synthetic Profile of 2-Chloro-5-nitrobenzaldehyde: A Technical Guide.

- PubMed. (2009). Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors.

- L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.

- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.

- CDH Fine Chemical. (n.d.).

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- Chemical Methodologies. (n.d.). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities.

- ChemicalBook. (n.d.). 2-CHLORO-5-NITROTHIAZOLE(3034-47-7) 1H NMR spectrum.

- PubMed Central. (n.d.).

- FLORE. (2019, December 2).

- Request PDF. (2025, August 8). A Convenient Synthesis of 2-Mercapto and 2-Chlorobenzothiazoles.

- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). ISSN: 0975-8585 October – December 2012 RJPBCS Volume 3 Issue 4 Page No. 847.

- PubMed. (2024, June 14). Benzothiazole derivatives in the design of antitumor agents.

- Google Patents. (n.d.). WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.

- National Institutes of Health. (2021, May 20). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones.

- Royal Society of Chemistry. (n.d.). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β.

- RSC Publishing. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- ChemicalBook. (n.d.). 2-Chloro-5-nitrobenzoic acid(2516-96-3) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2-Chloro-5-nitrobenzaldehyde(6361-21-3) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2-Chloro-5-nitrobenzoic acid(2516-96-3) MS spectrum.

- PubMed. (n.d.). Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site.

- PubChem. (n.d.). 2-Chloro-5-nitrobenzamide.

- National Institutes of Health. (n.d.).

- NIST WebBook. (n.d.). 2-Chloro-5-nitrobenzoic acid.

- Chemical Methodologies. (n.d.). Synthesis and Characterization of New Benzothiazole Derivatives and Study of Their Biological Activities.

- ChemicalBook. (n.d.). 2-Chloro-5-nitrobenzoyl chloride(25784-91-2) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2-Chloro-5-nitrobenzoic acid(2516-96-3)IR1.

- SpectraBase. (n.d.). 2-Chloro-5-nitro-benzoic acid - Optional[FTIR] - Spectrum.

- PubChem. (n.d.). 2-Chloro-5-nitroanisole.

- Semantic Scholar. (2014, April 1). The synthesis of novel kinase inhibitors using click chemistry.

- Google Patents. (n.d.).

Sources

- 1. US5502201A - Process for preparing 2-chloro-benzothiazoles or 2-chloro-benzoxazoles - Google Patents [patents.google.com]

- 2. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. byjus.com [byjus.com]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-Chloro-5-nitrobenzaldehyde(6361-21-3) 1H NMR spectrum [chemicalbook.com]

- 9. 2-Chloro-5-nitrobenzoic acid(2516-96-3) MS [m.chemicalbook.com]

- 10. 2-Chloro-5-nitrobenzoic acid [webbook.nist.gov]

- 11. 2-Chloro-5-nitrobenzoyl chloride(25784-91-2) 1H NMR spectrum [chemicalbook.com]

- 12. 2-Chloro-5-nitrobenzoic acid(2516-96-3) IR Spectrum [m.chemicalbook.com]

- 13. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. flore.unifi.it [flore.unifi.it]

- 15. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]

- 23. capotchem.com [capotchem.com]

- 24. chemicalbook.com [chemicalbook.com]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. fishersci.com [fishersci.com]

- 27. cdhfinechemical.com [cdhfinechemical.com]

The Solubility Profile of 2-Chloro-5-nitrobenzothiazole: A Technical Guide for Drug Development Professionals

Abstract

2-Chloro-5-nitrobenzothiazole is a key heterocyclic building block in medicinal chemistry, serving as a precursor for a variety of pharmacologically active agents. Its utility in synthesis is critically dependent on its solubility in organic solvents, which governs reaction kinetics, purification strategies, and overall process efficiency. This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of this compound. While specific quantitative solubility data is not extensively available in public literature, this guide elucidates the molecular factors governing its solubility, offers a theoretical framework for predicting its behavior in various organic solvents, and provides detailed, field-proven experimental protocols for determining its solubility with high fidelity. This document is intended for researchers, chemists, and drug development professionals to empower informed solvent selection and streamline synthetic workflows.

Introduction: The Strategic Importance of Solubility in Synthesis

This compound (C₇H₃ClN₂O₂S, M.W. 214.63 g/mol ) is a yellow to brown crystalline solid that serves as a vital intermediate in the synthesis of novel therapeutics, dyes, and agrochemicals.[1] The benzothiazole core is a privileged scaffold in drug discovery, and the strategic placement of the chloro and nitro groups on this molecule provides reactive handles for extensive chemical modification.

The success of any synthetic campaign involving this intermediate hinges on a thorough understanding of its solubility. Proper solvent selection is paramount for:

-

Achieving Homogeneous Reaction Conditions: Ensuring all reactants are in the same phase for optimal reaction rates.

-

Facilitating Product Isolation and Purification: Exploiting solubility differences to effectively crystallize the desired product while leaving impurities in the solution.

-

Controlling Crystal Polymorphism: The solvent environment can influence the resulting crystal form, which has profound implications for the downstream solid-state properties of an active pharmaceutical ingredient (API).

-

Ensuring Process Safety and Scalability: Using the minimal necessary volume of appropriate solvents to ensure a safe and efficient process on a larger scale.

This guide will provide the foundational knowledge and practical tools to navigate these challenges effectively.

Molecular Structure and Its Influence on Solubility

The solubility of this compound is a direct consequence of its molecular architecture. Several key features dictate its interaction with organic solvents:

-

The Benzothiazole Core: The fused aromatic ring system is inherently hydrophobic and will favor interactions with non-polar to moderately polar solvents through van der Waals forces.

-

The Nitro Group (-NO₂): This strong electron-withdrawing group introduces significant polarity to the molecule. The oxygen atoms can act as hydrogen bond acceptors, enhancing solubility in polar aprotic and some polar protic solvents.

-

The Chloro Group (-Cl): The chlorine atom at the 2-position also contributes to the molecule's polarity and can engage in dipole-dipole interactions.

Based on these features, this compound is generally characterized as having moderate solubility in organic solvents.[1] It is expected to be poorly soluble in non-polar solvents like hexanes and more soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as some polar protic solvents.

A Comparative Case Study: 2-Chloro-5-nitroaniline

In the absence of specific solubility data for this compound, we can draw valuable inferences from the experimentally determined solubility of a structurally analogous compound, 2-chloro-5-nitroaniline. A study on this compound revealed the following solubility order at a given temperature:

N-methylpyrrolidone (NMP) > acetone > 2-butanone > 1,4-dioxane > ethyl acetate > acetonitrile > toluene > ethanol > n-propanol > methanol > 1-butanol > isopropanol.

This trend highlights the favorable solubility in polar aprotic solvents (NMP, acetone) and moderate solubility in some polar protic solvents (alcohols), which aligns with the expected behavior of a molecule containing a nitro group. This provides a rational starting point for solvent screening for this compound.

Theoretical Framework: Predicting Solubility

While empirical testing is the gold standard, theoretical models can guide solvent selection. A powerful, yet intuitive, framework is the Hansen Solubility Parameters (HSP) . This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bond formation.

The central principle of HSP is that "like dissolves like." A solute will be most soluble in a solvent whose Hansen parameters are most similar to its own. While the specific HSP values for this compound are not published, understanding this principle allows a rational approach to solvent selection. For instance, the presence of the nitro group suggests a significant δP and a moderate δH, guiding the selection of solvents with similar characteristics.

Experimental Determination of Solubility: Validated Protocols

The most reliable way to assess the solubility of this compound is through direct experimental measurement. Two common and trusted methods are the determination of thermodynamic (equilibrium) solubility and kinetic solubility.

Thermodynamic Solubility: The Shake-Flask Method

This method determines the equilibrium solubility of a compound and is considered the gold standard for its accuracy and reliability.[2]

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that an equilibrium between the dissolved and undissolved compound is reached.

-

Equilibration: Agitate the vial at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. An orbital shaker or magnetic stirrer is suitable for this purpose.

-

Phase Separation: Allow the suspension to settle, or centrifuge the vial to pellet the excess solid.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.45 µm PTFE) is recommended.

-

Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.

Workflow for Thermodynamic Solubility Determination

Caption: Shake-Flask Method Workflow

Kinetic Solubility Measurement

Kinetic solubility is often measured in early drug discovery to get a rapid assessment of solubility under non-equilibrium conditions. It is particularly useful for high-throughput screening of compounds.[3][4] A common method involves precipitating the compound from a DMSO stock solution.

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Addition to Solvent: Add a small volume of the DMSO stock solution to the organic solvent of interest in a multi-well plate.

-

Precipitation and Incubation: The compound may precipitate out as the DMSO is diluted. The plate is typically shaken for a shorter period (e.g., 1-2 hours) at a constant temperature.

-

Analysis: The plate is then analyzed, often using nephelometry (light scattering) to detect precipitation or by filtering and measuring the concentration of the dissolved compound via UV-Vis spectroscopy or LC-MS.[5]

Workflow for Kinetic Solubility Determination

Caption: Kinetic Solubility Workflow

Summary and Recommendations

Understanding the solubility of this compound is not merely an academic exercise but a critical step in optimizing its use in synthetic chemistry and drug development.

Key Takeaways:

-

Molecular Structure: The benzothiazole core, combined with a polar nitro group and a chloro substituent, results in moderate solubility in organic solvents.

-

Predicted Solubility: Expect higher solubility in polar aprotic solvents (e.g., DMSO, DMF, NMP, acetone) and moderate solubility in some polar protic solvents (e.g., ethanol, methanol). Solubility will likely be poor in non-polar solvents (e.g., hexane, toluene).

-

Experimental Verification: The shake-flask method is the definitive approach for determining thermodynamic solubility and is highly recommended for process development. Kinetic solubility assays can be employed for rapid solvent screening.

For researchers initiating work with this compound, it is advised to begin solvent screening with a small set of representative solvents, such as acetone, ethanol, and ethyl acetate, before proceeding to more specialized solvents based on the desired reaction conditions. The protocols provided in this guide offer a robust framework for generating reliable and reproducible solubility data, thereby accelerating research and development timelines.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 75476, 2-Chloro-6-nitrobenzothiazole." PubChem. Available from: [Link]

-

Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Available from: [Link]

- Patel, K., et al. (2011). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. International Journal of Pharmaceutical Sciences and Research.

-

Pawar, A. S., & Chaudhari, P. D. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Available from: [Link]

-

Waring, M. J. (2021). Tactics to Improve Solubility. In Practical Medicinal Chemistry with Macrocycles. Royal Society of Chemistry. Available from: [Link]

-

Hansen, C. M. Hansen Solubility Parameters. Available from: [Link]

-

Solubility of 2-chloro-5-nitroaniline in 12 Pure Solvents. ResearchGate. Available from: [Link]

Sources

- 1. CAS 3622-38-6: Benzothiazole, 2-chloro-5-nitro- [cymitquimica.com]

- 2. chemistryjournal.net [chemistryjournal.net]

- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. Hansen solubility parameters [stenutz.eu]

The Electrophilic Character of 2-Chloro-5-nitrobenzothiazole: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Reactivity of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the benzothiazole core stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds.[1][2] Its inherent aromaticity, coupled with the diverse functionalities it can accommodate, makes it a cornerstone in the design of novel therapeutics. This guide focuses on a particularly reactive and synthetically versatile derivative: 2-chloro-5-nitrobenzothiazole . The strategic placement of a good leaving group (the 2-chloro substituent) and a strong electron-withdrawing group (the 5-nitro substituent) imbues this molecule with a potent electrophilic character at the C2 position, rendering it highly susceptible to nucleophilic attack. Understanding and harnessing this electrophilicity is paramount for researchers aiming to leverage this scaffold in the synthesis of new chemical entities with therapeutic potential. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing both a robust theoretical framework and practical, field-proven insights into the electrophilicity of this compound.

The Molecular Architecture of Reactivity: An Electronic Perspective

The pronounced electrophilicity of this compound is not a random phenomenon but rather a direct consequence of its electronic architecture. Two key features synergistically contribute to the electron deficiency of the C2 carbon, making it a prime target for nucleophiles:

-

The Inductive and Mesomeric Effects of the Nitro Group: The nitro group at the 5-position is a powerful electron-withdrawing group. It exerts a strong negative inductive effect (-I) due to the high electronegativity of the nitrogen and oxygen atoms, pulling electron density away from the aromatic ring through the sigma bond framework. More significantly, the nitro group exhibits a strong negative mesomeric effect (-M), delocalizing the pi-electron density of the benzene ring onto itself through resonance. This delocalization is particularly effective at the ortho and para positions relative to the nitro group.

-

The Role of the Thiazole Ring and the Chloro Substituent: The thiazole ring itself possesses inherent electron-withdrawing characteristics. The nitrogen atom in the thiazole ring further contributes to the overall electron deficiency of the heterocyclic system. The chlorine atom at the C2 position, while having a lone pair that can participate in resonance, primarily acts as a good leaving group in the context of nucleophilic aromatic substitution (SNAr).

The culmination of these electronic influences results in a significant polarization of the C2-Cl bond and a considerable partial positive charge on the C2 carbon, rendering it highly electrophilic.

Quantifying Electrophilicity: A Computational Approach

While a qualitative understanding of electrophilicity is insightful, a quantitative assessment is invaluable for predictive modeling and reaction design. Density Functional Theory (DFT) calculations provide a powerful toolkit for probing the electronic properties of molecules and calculating reactivity indices.

Key Electrophilicity Descriptors

Several quantum chemical descriptors can be employed to quantify the electrophilicity of this compound:

-

LUMO Energy (ELUMO): The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a direct indicator of a molecule's ability to accept electrons. A lower ELUMO suggests a greater propensity to accept electrons and thus, higher electrophilicity. For nitroaromatic compounds, a lower LUMO energy has been correlated with increased toxicity, which is often linked to their electrophilic reactivity.[3]

-

Global Electrophilicity Index (ω): This index, conceptualized by Parr, provides a more comprehensive measure of electrophilicity by considering both the chemical potential (μ) and the chemical hardness (η). It is calculated using the formula: ω = μ² / 2η . A higher value of ω indicates a greater electrophilic character.

-

Local Electrophilicity (ωk): While the global electrophilicity index provides an overall measure for the molecule, the local electrophilicity index, calculated using Fukui functions, can pinpoint the most electrophilic sites within the molecule. For this compound, this would confirm the C2 position as the primary site for nucleophilic attack.

Illustrative Computational Protocol for Determining Electrophilicity Indices

The following protocol outlines a general workflow for calculating the electrophilicity indices of this compound using the Gaussian suite of programs.

Step-by-Step Computational Workflow:

-

Molecule Building and Initial Optimization:

-

Construct the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).

-

Perform an initial geometry optimization using a computationally inexpensive method like the semi-empirical PM6 method.

-

-

DFT Geometry Optimization and Frequency Calculation:

-

Create a Gaussian input file (.gjf or .com) with the optimized coordinates.

-

Specify the desired level of theory and basis set. A common and reliable choice for organic molecules is the B3LYP functional with the 6-31G(d) basis set.

-

Include the keywords Opt for geometry optimization and Freq for frequency calculation in the route section. The frequency calculation is crucial to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

-

Run the Gaussian calculation.

-

-

Calculation of Electrophilicity Descriptors:

-

From the output file of the optimized structure, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the LUMO.

-

To calculate the global electrophilicity index (ω), you will also need to perform single-point energy calculations on the cation and anion of the molecule at the same level of theory.

-

The chemical potential (μ) can be approximated as μ ≈ (EHOMO + ELUMO) / 2 .

-

The chemical hardness (η) can be approximated as η ≈ (ELUMO - EHOMO) .

-

Calculate ω using the formula mentioned in section 2.1.

-

Visualization of the Workflow:

Caption: Workflow for computational determination of electrophilicity.

Reactivity in Action: The Nucleophilic Aromatic Substitution (SNAr) Reaction

The high electrophilicity of this compound makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This class of reactions is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings.

The SNAr Mechanism: A Stepwise Pathway

The SNAr reaction of this compound with a nucleophile (Nu⁻) typically proceeds through a two-step addition-elimination mechanism:

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The nucleophile attacks the electrophilic C2 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic system and, importantly, onto the electron-withdrawing nitro group. This delocalization is crucial for stabilizing the intermediate and facilitating the reaction.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, which is a good leaving group. This step is typically fast.

Visualization of the SNAr Mechanism:

Caption: Generalized SNAr mechanism for this compound. (Note: Image placeholders would be replaced with actual chemical structure images in a final document.)

Experimental Protocol for a Typical SNAr Reaction

The following protocol provides a detailed methodology for the reaction of this compound with a generic amine nucleophile, a common transformation in drug discovery.

Materials and Reagents:

-

This compound

-

Amine nucleophile (e.g., piperidine, aniline derivative)

-

Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN), or Tetrahydrofuran (THF))

-

Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium Carbonate (K₂CO₃))

-

Reaction vessel (e.g., round-bottom flask with a condenser)

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) supplies

-

Work-up and purification reagents (e.g., ethyl acetate, water, brine, sodium sulfate, silica gel for column chromatography)

Step-by-Step Procedure:

-

Reaction Setup:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Dissolve the starting material in the chosen anhydrous solvent (e.g., DMF, 10 mL per mmol of starting material).

-

Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

-

Add the base (1.5 - 2.0 eq). The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

-

Reaction Execution:

-

Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-80 °C) under an inert atmosphere (e.g., nitrogen or argon). The optimal temperature will depend on the nucleophilicity of the amine.

-

Monitor the progress of the reaction by TLC. A typical mobile phase for this would be a mixture of ethyl acetate and hexanes. The product, being more polar than the starting material, will have a lower Rf value.

-

-

Work-up:

-

Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with water and then brine to remove any remaining DMF and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification and Characterization:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry (e.g., LC-MS) to confirm its identity and purity.

-